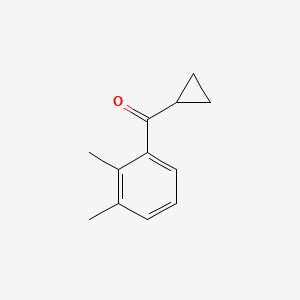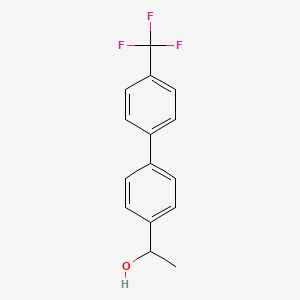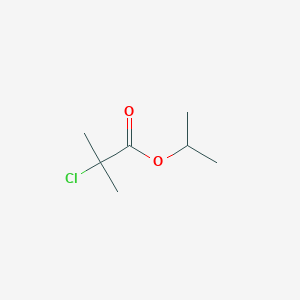
3-(Difluoromethoxy)cinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H8F2O3 It is a derivative of cinnamic acid, where the hydrogen atoms on the methoxy group are replaced by fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)cinnamic acid typically involves the reaction of 3-hydroxycinnamic acid with difluoromethylating agents. One common method is the O-alkylation of 3-hydroxycinnamic acid using difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 3-(Difluoromethoxy)cinnamic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form 3-(Difluoromethoxy)phenylpropanoic acid.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: 3-(Difluoromethoxy)phenylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Difluoromethoxy)cinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3-(Difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The presence of the difluoromethoxy group enhances its ability to form hydrogen bonds and interact with biological macromolecules, thereby increasing its efficacy.
類似化合物との比較
3-Methoxycinnamic acid: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
3-Trifluoromethoxycinnamic acid: Contains three fluorine atoms on the methoxy group, leading to increased electronegativity and potentially different reactivity.
3-Chloromethoxycinnamic acid: Substitutes chlorine for fluorine, which may alter its chemical behavior and applications.
Uniqueness: 3-(Difluoromethoxy)cinnamic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals with enhanced performance.
特性
IUPAC Name |
(E)-3-[3-(difluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)15-8-3-1-2-7(6-8)4-5-9(13)14/h1-6,10H,(H,13,14)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXXERXTVQNNBQ-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)F)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
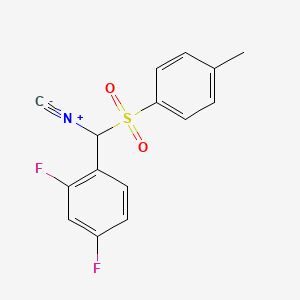
![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)

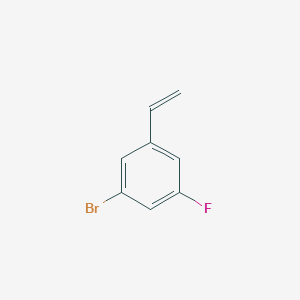


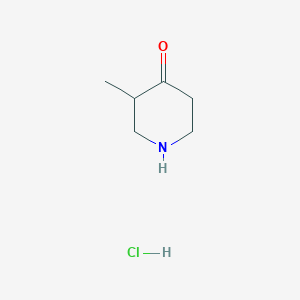
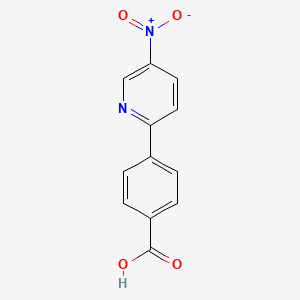
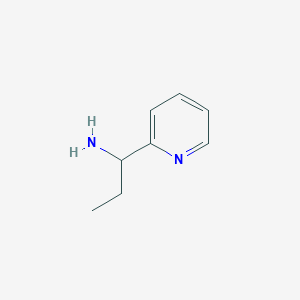

![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)
